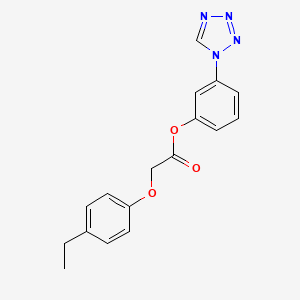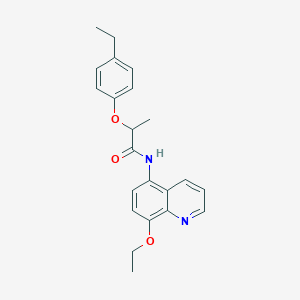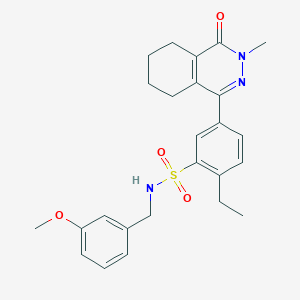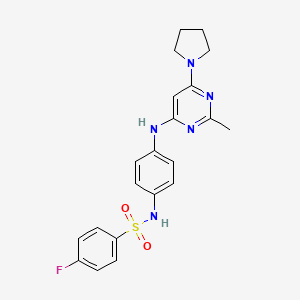![molecular formula C23H23NO4 B11321529 Butyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11321529.png)
Butyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate is a synthetic organic compound that features a complex structure with a benzoxepin ring and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the benzoxepin ring and the subsequent coupling with a benzoate ester. One common synthetic route involves the following steps:
Formation of the Benzoxepin Ring: This step involves the cyclization of a suitable precursor, such as 8-methyl-1-benzoxepin-4-carboxylic acid, under acidic or basic conditions.
Coupling with Benzoate Ester: The benzoxepin intermediate is then coupled with butyl 4-aminobenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or benzoxepin ring positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoate esters or benzoxepin derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Butyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxepin ring and benzoate ester moieties may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 4-aminobenzoate: A simpler analog without the benzoxepin ring.
8-methyl-1-benzoxepin-4-carboxylic acid: A precursor in the synthesis of the target compound.
Butyl 4-{[(1-benzoxepin-4-yl)carbonyl]amino}benzoate: A similar compound without the methyl group on the benzoxepin ring.
Uniqueness
Butyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate is unique due to the presence of both the benzoxepin ring and the benzoate ester, which confer distinct chemical and biological properties. The methyl group on the benzoxepin ring may also influence its reactivity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C23H23NO4 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
butyl 4-[(8-methyl-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H23NO4/c1-3-4-12-28-23(26)17-7-9-20(10-8-17)24-22(25)19-11-13-27-21-14-16(2)5-6-18(21)15-19/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
TVGIGBOLTYFWPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)C)OC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11321453.png)
![N-(2,4-dimethylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11321455.png)
![2-(2,6-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11321456.png)



![N-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11321478.png)


![1-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-isothiochromene-3-carboxamide](/img/structure/B11321500.png)
![2-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11321501.png)
![3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11321507.png)

![4-methyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11321511.png)
